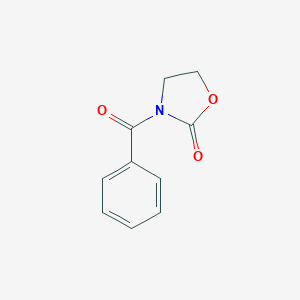
3-Benzoyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Mechanism and Efficacy
3-Benzoyl-1,3-oxazolidin-2-one derivatives have been identified as promising candidates in the fight against antibiotic-resistant bacteria. They primarily exhibit activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism of action typically involves inhibiting protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones like linezolid.
Case Studies
- Antimicrobial Activity : A study demonstrated that certain oxazolidinone derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard treatments like linezolid against resistant strains . For example, compounds with electron-withdrawing groups at the 3-position exhibited enhanced antibacterial activity.
- SAR and QSAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications at specific positions of the oxazolidinone ring significantly affect antibacterial potency. Quantitative structure-activity relationship (QSAR) analyses have provided predictive models for developing new derivatives with improved efficacy .
Antitumor Properties
Potential as Anticancer Agents
Recent research has explored the cytotoxic effects of this compound derivatives on various cancer cell lines. These compounds have shown promise in inducing apoptosis and inhibiting DNA synthesis in cancer cells such as A549 (lung adenocarcinoma) and C6 (rat glioma) .
Experimental Findings
- Cytotoxicity Assays : In vitro studies have revealed that specific derivatives can significantly reduce cell viability in cancer cell lines compared to control groups. The mechanisms include disruption of mitochondrial membrane potential and activation of apoptotic pathways .
Neurological Applications
Positive Allosteric Modulation
This compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neurological disorders, including schizophrenia .
Research Insights
- Modulatory Effects : The compound has been shown to enhance the receptor's response to glutamate, potentially leading to therapeutic effects in conditions characterized by glutamate dysregulation . This modulation may provide a novel approach to treating psychiatric disorders.
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antibacterial | Inhibits protein synthesis | Effective against MRSA and VRE; lower MIC than linezolid |
| Antitumor | Induces apoptosis; inhibits DNA synthesis | Significant cytotoxicity in A549 and C6 cell lines |
| Neurological | Positive allosteric modulation of mGluR2 | Enhances glutamate response; potential for schizophrenia treatment |
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18g/mol |
IUPAC-Name |
3-benzoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9NO3/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 |
InChI-Schlüssel |
AADJJQJZTYOSML-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(=O)N1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













